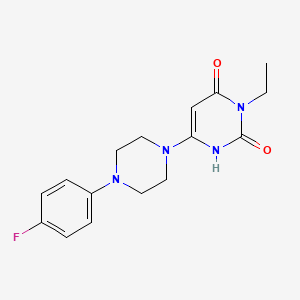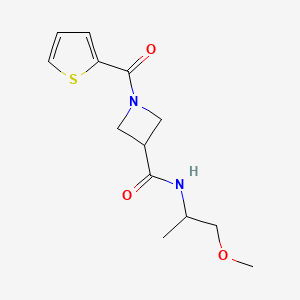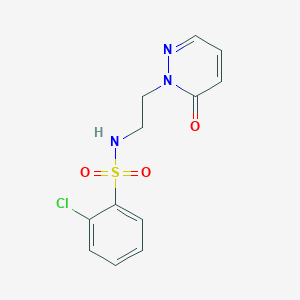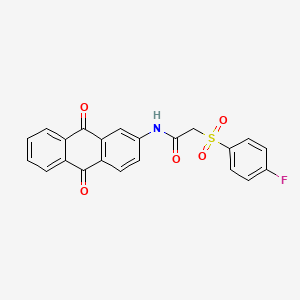
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a crucial role in the development of cancer. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in the immune response and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide exhibits potent anti-inflammatory and anti-cancer activity. It has also been found to inhibit the growth of various cancer cells and induce apoptosis. In addition, it has been shown to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, which helps in protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-cancer activity, which makes it an ideal candidate for the development of new drugs and therapies. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide. One of the major areas of research includes the development of new drugs and therapies for various diseases, including cancer and inflammation. Studies are also being conducted to explore the potential of this compound as a diagnostic tool for cancer. In addition, research is being conducted to improve the solubility and bioavailability of this compound, which will help in its in vivo administration.
Synthesis Methods
The synthesis of N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide has been achieved through various methods. One of the most commonly used methods involves the reaction of cyclopropylamine with acetylacetone in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of N-(3-Amino-1-cyclopropyl-3-oxopropyl)acetamide, which is then reacted with but-2-ynoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide.
Scientific Research Applications
N-(3-Amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research includes the development of new drugs and therapies for various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activity. It has also been found to inhibit the growth of various cancer cells and induce apoptosis.
properties
IUPAC Name |
N-(3-amino-1-cyclopropyl-3-oxopropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-10(14)12-8(6-9(11)13)7-4-5-7/h7-8H,4-6H2,1H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYCJNXCCBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoyl-1-cyclopropylethyl)but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)
![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2447576.png)

![N-Methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B2447580.png)
![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)



![1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2447590.png)